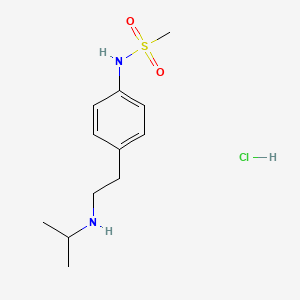
25-Hydroxyvitamin D3 3-Hemisuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Hydroxyvitamin D3 3-Hemisuccinate is a derivative of 25-hydroxyvitamin D3, which is a major circulating form of vitamin D3. This compound is often used in various biochemical assays and research applications due to its ability to bind to specific antibodies and receptors .
Wirkmechanismus
Target of Action
The primary target of 25-Hydroxyvitamin D3 3-Hemisuccinate (25(OH)D3-3HS) is the Vitamin D Receptor (VDR) in cells. The VDR is a nuclear receptor that regulates gene expression when activated by vitamin D . It plays a crucial role in various cellular processes, including calcium homeostasis and immune function .
Biochemical Pathways
The synthesis of 25(OH)D3-3HS involves the hydroxylation of Vitamin D3 at C-25 in the liver, forming 25-Hydroxyvitamin D3 . This compound is then further modified to form 25(OH)D3-3HS . The activation of Vitamin D3 involves its conversion to 25(OH)D3, followed by a second hydroxylation in the kidneys to produce 1,25-dihydroxyvitamin D3, the biologically active form .
Pharmacokinetics
. The impact of these processes on the bioavailability of 25(OH)D3-3HS is currently unknown.
Result of Action
The molecular and cellular effects of 25(OH)D3-3HS are believed to be similar to those of 25(OH)D3 due to their structural similarity. 25(OH)D3 has been shown to reduce the inhibitory effect of high glucose on the activity of human retinal microvascular endothelial cells . .
Action Environment
The action of 25(OH)D3-3HS, like other Vitamin D metabolites, can be influenced by various environmental factors. For instance, the synthesis of Vitamin D3, the precursor of 25(OH)D3-3HS, is influenced by exposure to UVB radiation . Additionally, factors such as diet and age can influence the levels of Vitamin D and its metabolites in the body .
Biochemische Analyse
Biochemical Properties
25-Hydroxyvitamin D3 3-Hemisuccinate interacts with various enzymes, proteins, and other biomolecules. It is further transformed to the biologically active metabolite 1 α,25-dihydroxyvitamin D3 (1 α,25- (OH) 2 D3) by CYP27B1 in the kidney and extrarenal tissues, and to nonactive metabolites by other cytochrome P450 enzymes . The nature of these interactions involves enzymatic conversion processes that are crucial for the regulation of calcium and phosphate metabolism in the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit oxidative stress and ferroptosis in retinal microvascular endothelial cells induced by high glucose through down-regulation of miR-93 . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The hormonal metabolite of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D), initiates biological responses via binding to the vitamin D receptor (VDR). When occupied by 1,25D, VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to vitamin D responsive elements in the region of genes directly controlled by 1,25D .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study showed that the addition of 25(OH)D3 to either hepatic mitochondria or microsomes caused a concentration-dependent increase in the production of 1,25-dihydroxyvitamin D3 [1,25(OH)2D3] over time . This indicates the product’s stability and its long-term effects on cellular function observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, a study showed that the effects of Vitamin D2 and D3 supplements on 25-hydroxyvitamin D level may be dosing-schedule and sex-dependent . This suggests that the dosage of this compound can influence its effects in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver by the CYP (cytochrome P450) enzymes CYP2R1 and CYP27A1 to 25 (OH)D2 and 25 (OH)D3, respectively . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It undergoes sulfation and glucuronidation in the liver, forming two major conjugative metabolites, 25OHD3 -3- O -sulfate (25OHD3 -S) and 25OHD3 -3- O -glucuronide (25OHD3 -G), both of which were detected in human blood and bile . This suggests that transporters could play important roles in the enterohepatic circulation of 25OHD3 conjugates .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria and microsomes of the liver cells . This localization can affect its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This is typically achieved by reacting 25-hydroxyvitamin D3 with succinic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions to avoid degradation of the sensitive vitamin D3 structure.
Industrial Production Methods: Industrial production of 25-Hydroxyvitamin D3 3-Hemisuccinate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 25-Hydroxyvitamin D3 3-Hemisuccinate primarily undergoes substitution reactions due to the presence of the hemisuccinate group. It can also participate in esterification and hydrolysis reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like pyridine and catalysts such as dicyclohexylcarbodiimide (DCC) for esterification reactions . Hydrolysis reactions typically require acidic or basic conditions.
Major Products: The major products formed from reactions involving this compound include various ester derivatives and hydrolyzed forms of the compound .
Wissenschaftliche Forschungsanwendungen
25-Hydroxyvitamin D3 3-Hemisuccinate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used in enzyme immunoassays to measure levels of 25-hydroxyvitamin D3 in serum . Additionally, it is used in studies investigating the role of vitamin D3 in calcium homeostasis and bone health . In the pharmaceutical industry, it is used to develop and test new vitamin D3 analogs and derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 25-Hydroxyvitamin D3
- 1,25-Dihydroxyvitamin D3
- 25-Hydroxyvitamin D2
Uniqueness: 25-Hydroxyvitamin D3 3-Hemisuccinate is unique due to the presence of the hemisuccinate group, which enhances its solubility and allows for its use in various biochemical assays . This modification also facilitates its binding to antibodies and receptors, making it a valuable tool in research and diagnostic applications .
Eigenschaften
CAS-Nummer |
69511-19-9 |
|---|---|
Molekularformel |
C31H48O5 |
Molekulargewicht |
500.72 |
IUPAC-Name |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1 |
InChI-Schlüssel |
XYAOPXNVLMIXNI-BPMXTZFCSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
Synonyme |
(3β,5Z,7E)- 3-(Hydrogen Butanedioate)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxycholecalciferol-3-hemisuccinate; Calcidiol 3-Hemisuccinate |
Herkunft des Produkts |
United States |
Q1: Why is 25-Hydroxyvitamin D3 3-Hemisuccinate conjugated to carrier proteins like Bovine Serum Albumin?
A: this compound, on its own, is a small molecule called a hapten. Haptens are not inherently immunogenic, meaning they cannot elicit an immune response on their own. Conjugating it to a larger carrier protein like Bovine Serum Albumin creates a complete antigen. This conjugate is then used to immunize animals, prompting their immune systems to produce antibodies that can specifically recognize and bind to the this compound portion. These antibodies can then be used to develop sensitive and specific immunoassays for detecting 1α,25-dihydroxyvitamin D3. [, ]
Q2: How do monoclonal antibodies generated using the this compound conjugate contribute to 1α,25-dihydroxyvitamin D3 research?
A: Researchers successfully generated monoclonal antibodies against 1α,25-dihydroxyvitamin D3 using two different hapten-carrier conjugates, one of which was this compound conjugated with Bovine Serum Albumin. [] These antibodies showed high affinity for 1α,25-dihydroxyvitamin D3 in subsequent radioimmunoassays (RIA). [] This development is crucial because it paves the way for developing highly specific and sensitive immunoassays for 1α,25-dihydroxyvitamin D3, a key hormone involved in calcium metabolism. These assays can be valuable tools in clinical settings for diagnosing and monitoring various conditions related to vitamin D deficiency or excess. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


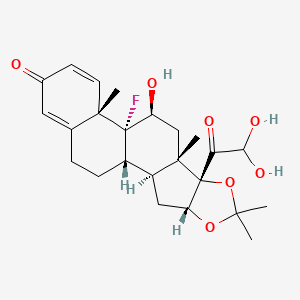
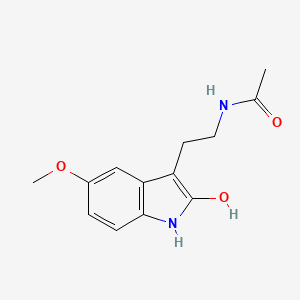
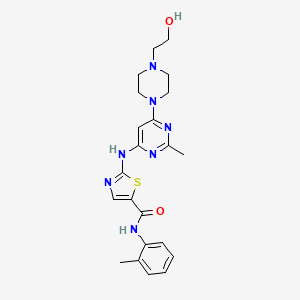
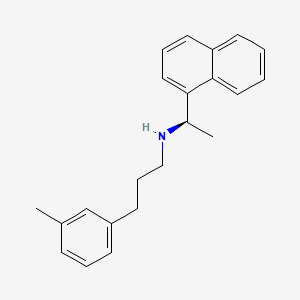
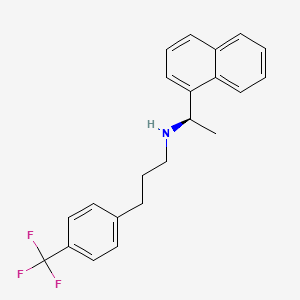
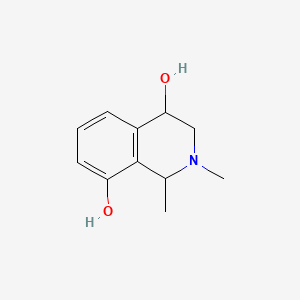


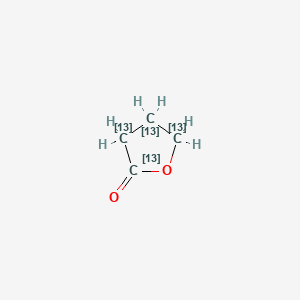
![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)
